Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Description
Contextualization within the Hydroxy Acid Family and Branched-Chain Metabolites
(2S)-2-Hydroxy-3-methylpentanoic acid belongs to the family of alpha-hydroxy acids (AHAs), a class of carboxylic acids featuring a hydroxyl group on the carbon atom adjacent to the carboxyl group. osmarks.netquora.comnih.gov This structural characteristic is shared by well-known compounds such as glycolic acid and lactic acid, which are extensively used in dermatology and cosmetics. osmarks.netnih.gov AHAs, as a group, are known to influence keratinization and have effects on both the epidermal and dermal layers of the skin. osmarks.net
Metabolically, (2S)-2-Hydroxy-3-methylpentanoic acid is a branched-chain metabolite, specifically a derivative of the essential amino acid L-isoleucine. nih.govnih.govscbt.com The catabolism of branched-chain amino acids (BCAAs), including isoleucine, leucine, and valine, is a crucial area of metabolic research. annualreviews.organnualreviews.org Dysregulation of BCAA metabolism has been linked to various metabolic diseases. nih.gov (2S)-2-Hydroxy-3-methylpentanoic acid is formed from its corresponding α-keto acid, α-keto-β-methylvaleric acid, a key intermediate in the breakdown of isoleucine. hmdb.ca There are four stereoisomers of 2-hydroxy-3-methylpentanoic acid, and their presence and concentration can be indicative of certain metabolic states. hmdb.ca
Table 1: Physicochemical Properties of (2S,3S)-2-Hydroxy-3-methylpentanoic acid
| Property | Value |
|---|---|
| IUPAC Name | (2S,3S)-2-hydroxy-3-methylpentanoic acid |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 51576-04-6 |
| Melting Point | 54-57°C |
| Boiling Point | 251.3±13.0 °C (Predicted) |
| Density | 1.097 g/cm³ (Predicted) |
Historical Overview of Research into Structurally Related Compounds
Research into branched-chain amino acid metabolism has a history spanning over half a century. nih.gov A pivotal aspect of this research has been the study of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the rate-limiting step in the catabolism of BCAAs. wikipedia.orgportlandpress.com Deficiencies in this enzyme complex lead to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding α-keto acids. wikipedia.orgnih.gov
The study of MSUD, first recognized decades ago, has been instrumental in elucidating the metabolic pathways of BCAAs and their derivatives, including (2S)-2-Hydroxy-3-methylpentanoic acid. hmdb.canih.gov More recently, research has also focused on the role of branched-chain ketoacid dehydrogenase kinase (BCKDK), the enzyme that regulates the BCKDH complex. wikipedia.orgoslo-universitetssykehus.no Mutations in the BCKDK gene have been identified as the cause of a rare neurodevelopmental disorder characterized by abnormally low levels of BCAAs. oslo-universitetssykehus.nofrontiersin.org This historical progression from identifying severe metabolic disorders to understanding the intricate regulatory mechanisms has paved the way for a deeper appreciation of the roles of individual metabolites like (2S)-2-Hydroxy-3-methylpentanoic acid.
Significance as a Chiral Building Block in Advanced Organic Synthesis Research
The enantiopure nature of (2S)-2-Hydroxy-3-methylpentanoic acid makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds derived from natural sources. osmarks.netacs.org The use of such chiral building blocks is a powerful strategy in asymmetric synthesis, as it allows for the efficient construction of complex, stereochemically defined molecules. acs.org This approach is particularly advantageous in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity.
A notable application of (2S)-2-Hydroxy-3-methylpentanoic acid as a chiral building block is in the stereoselective synthesis of the (+)-loline alkaloid skeleton. mdpi.com The loline (B1675033) alkaloids are a group of natural products with a complex polycyclic pyrrolizidine (B1209537) structure, and their synthesis has been a long-standing challenge for organic chemists. mdpi.com The inherent chirality of (2S)-2-Hydroxy-3-methylpentanoic acid, derived from L-isoleucine, can be exploited to control the stereochemistry of key intermediates in the synthetic pathway, ultimately leading to the desired enantiomer of the target molecule. The chiral pool, in general, offers a diverse range of starting materials, including amino acids, sugars, and terpenes, which have been successfully employed in the total synthesis of numerous complex natural products. nih.govresearchgate.net
Overview of Research Trajectories and Future Directions
The future of research on (2S)-2-Hydroxy-3-methylpentanoic acid and related compounds is poised to expand in several exciting directions. In the field of metabolomics, advancements in analytical techniques such as mass spectrometry are enabling a more comprehensive understanding of the roles of individual metabolites in health and disease. nih.gov This will likely lead to a more nuanced appreciation of how fluctuations in the levels of (2S)-2-Hydroxy-3-methylpentanoic acid and other branched-chain metabolites are associated with various physiological and pathological states. nih.gov
In the realm of organic synthesis, the continued exploration of the chiral pool, including compounds like (2S)-2-Hydroxy-3-methylpentanoic acid, is expected to yield novel and efficient strategies for the synthesis of complex molecules. acs.orgsemanticscholar.org As our understanding of the biological importance of specific stereoisomers grows, the demand for enantioselective synthetic methods will continue to drive innovation in this area.
Furthermore, the broader field of hydroxy acid research is seeing a trend towards the development of new formulations and delivery systems to enhance their efficacy in dermatological applications. mdpi.comnih.gov While much of this research has focused on more common AHAs like glycolic and lactic acid, the unique properties of branched-chain hydroxy acids may offer new avenues for investigation. The global market for alpha-hydroxy acids is projected to grow significantly, indicating a sustained interest in the development and application of these compounds. thebusinessresearchcompany.com
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-AKGZTFGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433352 | |
| Record name | Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204119-59-5 | |
| Record name | Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Characterization and Isomeric Diversity
Principles of (2S) Stereochemistry at the α-Carbon
The absolute configuration at a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the α-carbon (C2) of 2-hydroxy-3-methylpentanoic acid, the four attached groups are a hydroxyl group (-OH), a carboxyl group (-COOH), a hydrogen atom (-H), and a sec-butyl group (-CH(CH₃)CH₂CH₃).
The assignment of priorities is as follows:
-OH (highest priority, based on the atomic number of oxygen)
-COOH (the carbon is bonded to two oxygens)
-CH(CH₃)CH₂CH₃ (carbon bonded to other carbons)
-H (lowest priority)
To determine the configuration, the molecule is oriented so that the lowest-priority group (-H) points away from the viewer. The sequence from the highest priority group (1) to the third-highest (3) is then traced. For (2S)-2-hydroxy-3-methylpentanoic acid, this sequence proceeds in a counter-clockwise direction, hence the designation "S" from the Latin sinister.
Diastereomeric Considerations: Focus on (2S,3S)-2-Hydroxy-3-methylpentanoic Acid and Other Diastereomers
With two stereocenters, 2-hydroxy-3-methylpentanoic acid can exist as two pairs of enantiomers. The stereoisomers are (2S,3S), (2R,3R), (2S,3R), and (2R,3S). stackexchange.com Molecules that are stereoisomers but not mirror images of each other are known as diastereomers. Therefore, for the (2S) configuration, there are two possible diastereomers: (2S,3S)-2-hydroxy-3-methylpentanoic acid and (2S,3R)-2-hydroxy-3-methylpentanoic acid.
These diastereomers have distinct three-dimensional arrangements and, consequently, different physical and chemical properties, such as melting points, boiling points, and solubility. The (2S,3S) isomer is also referred to as L-Isoleucic acid. acs.org
| Isomer | IUPAC Name | CAS Number | Known Properties |
|---|---|---|---|
| (2S,3S) | (2S,3S)-2-hydroxy-3-methylpentanoic acid | 51576-04-6 | Melting Point: 54-57°C |
| (2R,3R) | (2R,3R)-2-hydroxy-3-methylpentanoic acid | 488-15-3 (may refer to a mixture or other isomers as well) stackexchange.comorganicchemistrydata.org | Data not specified |
| (2S,3R) | (2S,3R)-2-hydroxy-3-methylpentanoic acid | Not readily available | Data not specified |
| (2R,3S) | (2R,3S)-2-hydroxy-3-methylpentanoic acid | Not readily available | Data not specified |
Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment
Determining the stereochemical purity of a sample of (2S)-2-hydroxy-3-methylpentanoic acid requires sophisticated analytical techniques capable of distinguishing between subtle differences in molecular structure.
Chiral chromatography is a cornerstone technique for the separation and quantification of stereoisomers. scbt.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be adapted for this purpose.
The fundamental principle involves the use of a chiral stationary phase (CSP). The enantiomers or diastereomers in the sample form transient, non-covalent diastereomeric complexes with the CSP. scbt.com Because these complexes have different energies and stabilities, the isomers travel through the column at different rates, resulting in their separation. For α-hydroxy acids, common CSPs are often based on cyclodextrins or macrocyclic glycopeptides. hmdb.ca Chiral HPLC has been specifically noted as a method to determine the absolute configuration of 2-hydroxy-3-methylpentanoic acid stereoisomers by comparing the retention times of an unknown sample with those of synthetically prepared standards. rsc.org
| Technique | Principle | Application to Hydroxy Acids |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) in the liquid phase. | Widely used for separating enantiomers and diastereomers of hydroxy acids, often without derivatization. nih.govlibretexts.org |
| Chiral GC-MS | Separation on a CSP in the gas phase, often requiring prior derivatization to increase volatility. | Effective for volatile derivatives of hydroxy acids, providing both separation and mass spectrometric identification. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard NMR can distinguish between diastereomers due to their different chemical environments, advanced techniques are often required for unambiguous stereochemical assignment.
Chiral Derivatizing Agents (CDAs): One common strategy involves reacting the hydroxy acid with an enantiomerically pure CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). This reaction converts the pair of enantiomers into a pair of diastereomers, which will exhibit distinct and resolvable signals in the ¹H or ¹⁹F NMR spectrum. A similar method has been reported for resolving 2-hydroxy acids by derivatization followed by NMR analysis, eliminating the need for chromatographic separation. acdlabs.com
Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that are themselves chiral. organicchemistrydata.org When added to an NMR sample, they form weak, transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces differential changes in the chemical shifts of the analyte's protons, allowing for the resolution of signals from different stereoisomers directly in the NMR spectrum. masterorganicchemistry.com
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like 1D NOE or 2D NOESY/ROESY can determine the relative configuration of stereocenters by identifying protons that are close to each other in space (typically <5 Å). nih.gov For a flexible, acyclic molecule like 2-hydroxy-3-methylpentanoic acid, this method can be challenging due to conformational freedom. However, it can provide crucial data, sometimes in conjunction with computational modeling to predict the most stable conformers of each diastereomer. stackexchange.com
Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light. These methods are essential for determining the absolute configuration of a stereocenter.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. The carboxyl group (-COOH) in α-hydroxy acids acts as a chromophore. The n→π* electronic transition of this group typically results in a characteristic CD signal (a Cotton effect) around 210-240 nm. The sign of this Cotton effect (positive or negative) is directly related to the absolute stereochemistry at the α-carbon. For many α-hydroxy acids, the (S)-configuration corresponds to a positive Cotton effect in this region.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum shows both the sign and magnitude of rotation across a range of wavelengths and is directly related to the CD spectrum through the Kronig-Kramers relations. While simple optical rotation at a single wavelength (e.g., the sodium D-line) can be used for characterization, it can sometimes be misleading for stereochemical analysis of associating molecules like carboxylic acids. scbt.com
Advanced Synthetic Methodologies for 2s 2 Hydroxy 3 Methylpentanoic Acid and Its Analogs
Enantioselective and Diastereoselective Synthesis
The construction of the two contiguous stereocenters in (2S)-2-hydroxy-3-methylpentanoic acid requires precise control over the reaction's stereochemical outcome. Modern synthetic chemistry offers several powerful approaches to achieve this.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies applicable to the synthesis of α-hydroxy-β-methyl acids include asymmetric hydrogenation and aldol (B89426) reactions.
Asymmetric hydrogenation of a β-keto ester or an α,β-unsaturated ester is a powerful method for setting the stereochemistry. For instance, rhodium complexes with chiral phosphine (B1218219) ligands can effectively catalyze the hydrogenation of α-(1-hydroxyalkyl)acrylic esters to produce α-substituted-β-hydroxy esters with high stereoselectivity. orgsyn.org The choice of catalyst and reaction conditions is critical to control the diastereoselectivity of the product. orgsyn.org
The asymmetric aldol reaction is another cornerstone for constructing the carbon skeleton of the target molecule. This reaction can establish two adjacent stereocenters simultaneously. Chiral Lewis acids or organocatalysts can be employed to mediate the reaction between an enolate and an aldehyde, directing the formation of a specific stereoisomer. mdpi.com For example, the condensation of an enolate derived from a propionate (B1217596) equivalent with propanal, mediated by a chiral catalyst, can generate the desired 2-hydroxy-3-methylpentanoic acid backbone.
Table 1: Examples of Asymmetric Catalytic Systems
| Reaction Type | Catalyst System Example | Application |
| Asymmetric Hydrogenation | Rhodium complex with (R,R)-DIPAMP | Reduction of α,β-unsaturated esters to form chiral centers. orgsyn.org |
| Asymmetric Aldol Reaction | Chiral BINOL-derived phosphoric acids | Enantioselective carbon-carbon bond formation. mdpi.com |
| Carbonyl-ene Cyclization | B(C₆F₅)₃ with chiral Brønsted acids | Construction of complex cyclic systems with high enantioselectivity. mdpi.com |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is particularly effective for stereoselective alkylation and aldol reactions.
Evans' oxazolidinone auxiliaries are widely used for this purpose. An N-acyl oxazolidinone, derived from a readily available amino alcohol, can be enolized and reacted with an electrophile, such as an alkyl halide or an aldehyde. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective bond formation on the opposite face. For the synthesis of (2S)-2-hydroxy-3-methylpentanoic acid, a propionyl oxazolidinone could undergo a diastereoselective aldol reaction with propanal. Subsequent cleavage of the auxiliary would yield the desired hydroxy acid.
Other notable chiral auxiliaries include camphor-based sultams and SAMP/RAMP hydrazones, which also provide excellent stereocontrol in various asymmetric transformations. The fundamental principle involves converting a prochiral substrate into a chiral intermediate, performing a diastereoselective reaction, and then removing the auxiliary.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelated transition state, providing high diastereoselectivity. |
| Camphorsultam | Asymmetric Diels-Alder, Alkylations | Offers high stereofacial discrimination. |
| SAMP/RAMP | Asymmetric Alkylation of Aldehydes/Ketones | Based on chiral pyrrolidine (B122466) derivatives derived from (S)-proline or (R)-glutamic acid. |
| tert-Butanesulfinamide | Synthesis of Chiral Amines | Reacts with aldehydes and ketones to form easily separable diastereomeric sulfinimines. |
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. nih.govrsc.org For the synthesis of chiral hydroxy acids, ketoreductases (KREDs) and lipases are particularly relevant.
The target molecule, (2S)-2-hydroxy-3-methylpentanoic acid, is a known metabolite of L-isoleucine, formed by the reduction of 2-keto-3-methylvaleric acid. hmdb.ca This natural pathway highlights the potential of using enzymes, specifically ketoreductases, for its synthesis. An asymmetric reduction of the corresponding α-keto acid (2-keto-3-methylpentanoic acid) using a highly selective KRED can provide direct access to the (2S)-hydroxy stereocenter. Enzyme evolution and engineering techniques can be used to develop biocatalysts with high activity and stereospecificity for non-natural substrates. researchgate.net
Kinetic resolution is another powerful biocatalytic strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. nih.gov For example, a lipase (B570770) could be used for the enantioselective esterification or hydrolysis of a racemic 2-hydroxy-3-methylpentanoic acid ester, yielding the desired (2S)-isomer in high enantiomeric excess. nih.gov
Table 3: Enzyme Classes in the Synthesis of Chiral Hydroxy Acids
| Enzyme Class | Transformation | Application Example |
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Reduction of 2-keto-3-methylpentanoic acid to (2S)-2-hydroxy-3-methylpentanoic acid. hmdb.caresearchgate.net |
| Lipases | Kinetic resolution of racemic alcohols or esters | Enantioselective acylation of a racemic 2-hydroxy-3-methylpentanoic acid ester. nih.gov |
| Monooxygenases (e.g., P450s) | Regio- and stereoselective hydroxylation | Hydroxylation of unactivated C-H bonds to introduce a hydroxyl group. nih.gov |
Total Synthesis Approaches to (2S,3S)-2-Hydroxy-3-methylpentanoic Acid
The total synthesis of the specific (2S,3S) stereoisomer, also known as L-Isoleucic acid, requires control over both the C2 and C3 stereocenters. nih.gov A highly effective strategy for achieving this is the diastereoselective aldol reaction using a chiral auxiliary, as outlined previously.
A representative synthesis could commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-propionyl imide. This imide can then be converted to its Z-enolate using a boron triflate and a hindered base. The subsequent reaction of this chiral enolate with propanal at low temperatures proceeds through a Zimmerman-Traxell transition state, which is highly organized and predictable. This reaction selectively forms the (2S,3S) stereochemical relationship in the product. The final step involves the hydrolytic cleavage of the chiral auxiliary, typically under mild acidic or basic conditions, to release the target (2S,3S)-2-hydroxy-3-methylpentanoic acid in high diastereo- and enantiomeric purity.
Chemoenzymatic Synthesis of Stereodefined Hydroxy Acids
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and stereoselective routes. nih.gov This approach often involves using an enzyme to resolve a racemic intermediate that was prepared through conventional chemical synthesis.
For instance, a racemic ester of 2-hydroxy-3-methylpentanoic acid can be synthesized chemically. This racemic mixture can then be subjected to enzymatic kinetic resolution using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor. nih.gov The enzyme will selectively acylate one enantiomer (e.g., the (2R)-isomer), leaving the desired (2S)-hydroxy ester unreacted. The enantiomerically enriched (2S)-ester can then be easily separated from the acylated (2R)-product by chromatography. Finally, a simple chemical hydrolysis step yields the target (2S)-2-hydroxy-3-methylpentanoic acid. This combination of a non-selective chemical step with a highly selective enzymatic step provides a practical route to the enantiopure product. nih.gov
Development of Novel Synthetic Routes for Structural Analogs
The methodologies developed for synthesizing (2S)-2-hydroxy-3-methylpentanoic acid are adaptable for the preparation of its structural analogs, which are valuable in medicinal chemistry and drug discovery. By modifying the starting materials, a variety of related compounds can be accessed.
For example, the synthesis of β-hydroxy-α-amino acids, which are key components in various peptidase inhibitors, can be achieved using similar strategies. The synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, a component of amastatin, demonstrates the application of masked acyl cyanide chemistry to create the α-hydroxy-β-amino acid motif with high diastereoselectivity. acs.org
Furthermore, biocatalytic methods are being developed to produce other chiral building blocks. A practical kinetic resolution process using an evolved ketoreductase was developed for the synthesis of (R)-2-methylpentanol, an important chiral intermediate for pharmaceuticals and liquid crystals. researchgate.net This demonstrates how enzyme engineering can be applied to create biocatalysts tailored for the production of specific structural analogs. These adaptable synthetic platforms are crucial for exploring structure-activity relationships and developing new therapeutic agents.
Biosynthetic Pathways and Metabolic Interconnections
Investigation of Natural Occurrence and Biological Sources
(2S)-2-hydroxy-3-methylpentanoic acid has been identified in a variety of biological systems, ranging from microorganisms to mammals. In humans, it is a naturally occurring organic acid found in biological fluids such as urine and blood. nih.govhmdb.ca Its presence is a normal product of amino acid metabolism.
Beyond human physiology, this compound has been reported in the plant kingdom, specifically in Nicotiana tabacum. In the realm of microorganisms, it has been detected in the yeast Saccharomyces cerevisiae, a widely used organism in food fermentation, and in the grape species Vitis vinifera. healthmatters.io The occurrence of this compound in fermented products is often linked to the metabolic activity of yeasts and other microorganisms on the amino acid precursors present in the raw materials.
The following table summarizes the known biological sources of 2-hydroxy-3-methylpentanoic acid.
| Kingdom | Organism/Source | Common Name |
| Animalia | Homo sapiens | Humans (urine, blood) |
| Plantae | Nicotiana tabacum | Tobacco |
| Vitis vinifera | Grape | |
| Fungi | Saccharomyces cerevisiae | Baker's/Brewer's Yeast |
Elucidation of Biosynthetic Origins from Branched-Chain Amino Acids (e.g., Isoleucine)
The primary biosynthetic precursor of 2-hydroxy-3-methylpentanoic acid is the essential branched-chain amino acid (BCAA), L-isoleucine. hmdb.caumaryland.edu The metabolic pathway responsible for its formation is a segment of the broader catabolic pathway for L-isoleucine. The structural relationship between L-isoleucine and (2S)-2-hydroxy-3-methylpentanoic acid is evident in their shared carbon skeleton.
The initial step in the catabolism of L-isoleucine involves its transamination, a reaction catalyzed by a branched-chain aminotransferase. This enzymatic reaction removes the amino group from L-isoleucine and transfers it to an α-keto acid, typically α-ketoglutarate, to form glutamate. The product of this transamination is the α-keto acid analogue of isoleucine, known as 2-keto-3-methylvaleric acid (KMVA). foodb.ca This α-keto acid serves as the direct precursor to 2-hydroxy-3-methylpentanoic acid.
Enzymatic Steps in the Formation of (2S)-2-Hydroxy-3-methylpentanoic Acid
The formation of (2S)-2-hydroxy-3-methylpentanoic acid from its precursor, 2-keto-3-methylvaleric acid, is a reduction reaction. This conversion involves the reduction of the ketone group at the C2 position of KMVA to a hydroxyl group.
Research suggests that this reduction is likely catalyzed by lactate (B86563) dehydrogenase (LDH) or a similar dehydrogenase enzyme. hmdb.capnas.org In vitro studies have indicated that LDH can act on a broad range of 2-keto acids, including those derived from branched-chain amino acids, to produce their corresponding 2-hydroxy acid counterparts. nih.govresearchgate.net This suggests a degree of substrate promiscuity for LDH, allowing it to participate in metabolic pathways beyond lactate metabolism.
The stereospecificity of this reduction is crucial for the formation of the (2S)- isomer. While the precise enzymatic control of stereochemistry in this specific reaction requires further detailed investigation, ketoreductase domains in other biosynthetic pathways are known to exhibit high stereoselectivity and stereospecificity, suggesting that specific enzymes guide the formation of the (2S,3S) or (2S,3R) stereoisomers from the corresponding precursors. nih.gov
The key enzymatic step can be summarized as follows:
| Precursor | Enzyme (Proposed) | Product | Reaction Type |
| 2-Keto-3-methylvaleric acid | Lactate Dehydrogenase (or similar) | (2S)-2-Hydroxy-3-methylpentanoic acid | Reduction |
Integration into Broader Metabolic Networks and Pathways
(2S)-2-hydroxy-3-methylpentanoic acid is integrated into the broader metabolic network primarily through its connection to branched-chain amino acid catabolism. The formation of this hydroxy acid represents a side-pathway or an alternative fate for the α-keto acids derived from BCAA degradation.
Under normal physiological conditions, the majority of 2-keto-3-methylvaleric acid produced from isoleucine catabolism is further metabolized through oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex. This enzymatic step commits the carbon skeleton to energy production, ultimately yielding acetyl-CoA and propionyl-CoA which can enter the citric acid cycle.
However, when the flux through the main catabolic pathway is altered, for instance, in certain metabolic states or genetic disorders, the reduction of 2-keto-3-methylvaleric acid to 2-hydroxy-3-methylpentanoic acid can become more prominent. This is notably observed in Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by a deficiency in the branched-chain α-keto acid dehydrogenase complex. In individuals with MSUD, the accumulation of BCAAs and their corresponding α-keto acids leads to an increased formation and excretion of 2-hydroxy-3-methylpentanoic acid and other hydroxy acids. hmdb.caumaryland.edu
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful technique for elucidating metabolic pathways by tracing the fate of atoms from a labeled substrate into various metabolic products. nih.govresearchgate.net The biosynthesis of 2-hydroxy-3-methylpentanoic acid from isoleucine has been confirmed through such studies.
In a comprehensive stable-isotope tracing study using Chinese Hamster Ovary (CHO) cells, cultures were supplemented with ¹³C-labeled isoleucine. nih.govresearchgate.net Subsequent analysis of the metabolites in the cell culture medium by gas chromatography-mass spectrometry (GC-MS) successfully identified ¹³C-labeled 2-hydroxy-3-methylvaleric acid. This finding provides direct evidence that isoleucine is the metabolic precursor for this hydroxy acid. researchgate.net
Such labeling experiments are crucial for confirming metabolic connections and can also reveal the activity of alternative or previously uncharacterized pathways. The use of specifically labeled precursors, such as [¹³C]-α-ketobutyrate, has also been employed to selectively label the methyl group of isoleucine, further enabling detailed studies of its metabolic fate. These methodologies are instrumental in building a precise understanding of the intricate network of metabolic reactions within a cell.
Enzymological Investigations and Mechanistic Insights
Purification and Characterization of Enzymes Involved in Hydroxy Acid Metabolism
The primary enzymes responsible for the reversible conversion of 2-keto-3-methylvaleric acid to 2-hydroxy-3-methylpentanoic acid are 2-hydroxyacid dehydrogenases. While a dehydrogenase with absolute specificity for (2S)-2-hydroxy-3-methylpentanoic acid has not been extensively characterized, studies on related enzymes acting on structurally similar branched-chain 2-hydroxy acids offer significant insights.
One such relevant enzyme is L-2-hydroxyisocaproate dehydrogenase (L-HicDH) . Although its primary substrate is 2-hydroxyisocaproate (the corresponding hydroxy acid of leucine), it exhibits activity towards other branched-chain 2-hydroxy acids. Purification of these enzymes typically involves a multi-step chromatographic process. For instance, L-HicDH from Lactobacillus confusus has been purified to homogeneity. The purification protocol often involves steps such as ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange and affinity chromatography. Characterization of the purified enzyme reveals it to be a homotetramer, with each subunit having a molecular mass of approximately 33 kDa. nih.gov
Similarly, an (R)-2-hydroxyisocaproate dehydrogenase has been purified from the anaerobic bacterium Clostridium difficile. The recombinant Strep tag II fusion protein was purified to homogeneity using affinity chromatography. This enzyme was found to be a monomer with a molecular mass of about 36.5 kDa. nih.gov
The characterization of these enzymes involves determining their physical and chemical properties, such as molecular weight, subunit composition, optimal pH and temperature, and cofactor requirements. Both L-HicDH and the (R)-specific dehydrogenase are NAD(H)-dependent enzymes.
Table 1: General Properties of Purified Branched-Chain 2-Hydroxyacid Dehydrogenases
| Enzyme | Source Organism | Molecular Weight (kDa) | Subunit Composition | Optimal pH (Reduction) | Cofactor |
|---|---|---|---|---|---|
| L-2-hydroxyisocaproate dehydrogenase | Lactobacillus confusus | ~132 (tetramer) | Homotetramer (~33 per subunit) nih.gov | Not specified | NAD(H) nih.gov |
Substrate Specificity and Stereoselectivity of Relevant Enzymes
The substrate scope and stereochemical preference are defining features of 2-hydroxyacid dehydrogenases. These enzymes exhibit a high degree of stereoselectivity, typically producing or acting on a single enantiomer of a chiral 2-hydroxy acid.
L-2-hydroxyisocaproate dehydrogenase (L-HicDH) from Lactobacillus confusus demonstrates a preference for L-enantiomers of 2-hydroxy acids. It has a broad substrate specificity, utilizing a range of 2-oxo acids with branching at the C4 position. nih.gov This suggests it would likely act on 2-keto-3-methylvaleric acid to produce (2S)-2-hydroxy-3-methylpentanoic acid.
Conversely, the dehydrogenase from Clostridium difficile is highly specific for the R-enantiomer, and was thus named (R)-2-hydroxyisocaproate dehydrogenase . In the oxidative direction, it exclusively converts (R)-2-hydroxyisocaproate and does not act on the (S)-enantiomer. nih.gov This strict stereoselectivity is a common feature among this class of enzymes.
A D-2-hydroxyacid dehydrogenase, designated PanE, from Lactococcus lactis has been identified as the primary enzyme for the reduction of branched-chain 2-keto acids derived from leucine, isoleucine, and valine. This enzyme exclusively produces D-2-hydroxyacids. nih.gov
The substrate specificity is not limited to the stereocenter. The structure of the carbon chain also plays a crucial role. For instance, the (R)-2-hydroxyisocaproate dehydrogenase from C. difficile efficiently reduces 2-oxoisocaproate, 2-oxopentanoate, and 2-oxohexanoate, but does not accept 2-oxoisovalerate or 2-oxobutyrate as substrates. nih.gov This indicates a preference for substrates with a slightly longer carbon chain.
Detailed Kinetic and Mechanistic Studies of Enzyme-Catalyzed Reactions
Kinetic studies provide quantitative measures of enzyme performance, including substrate affinity (Km) and catalytic turnover rate (kcat). These parameters are crucial for understanding the physiological role of the enzyme and for its potential use in biocatalysis.
For the (R)-2-hydroxyisocaproate dehydrogenase from Clostridium difficile, detailed kinetic parameters have been determined for several substrates. The enzyme displays the highest catalytic efficiency (kcat/Km) with its presumed native substrate, 2-oxoisocaproate.
Table 2: Kinetic Parameters of (R)-2-hydroxyisocaproate Dehydrogenase from Clostridium difficile for the Reduction of Various 2-Oxo Acids
| Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| 2-Oxoisocaproate | 68 | 31 | 4.6 x 105 |
| 2-Oxopentanoate | 110 | Not Reported | Not Reported |
| 2-Oxohexanoate | 110 | Not Reported | Not Reported |
| Phenylpyruvate | Not Reported | Not Reported | Not Reported |
Data sourced from Kim et al., 2006. nih.gov
The kinetic parameters for the D-2-hydroxyacid dehydrogenase (PanE) from Lactococcus lactis also show high catalytic efficiencies for branched-chain 2-keto acids, including 2-ketomethylvalerate, the precursor to 2-hydroxy-3-methylpentanoic acid.
Table 3: Catalytic Efficiencies of D-2-hydroxyacid Dehydrogenase (PanE) from Lactococcus lactis
| Substrate | Vmax/Km (U/mg/mM) |
|---|---|
| 2-Ketoisocaproate | 6,640 |
| 2-Ketomethylvalerate | 4,180 |
| 2-Ketoisovalerate | 3,300 |
| Benzoylformate | 2,050 |
Data sourced from Deborde et al., 2000. nih.gov
The reaction mechanism of these NAD(H)-dependent dehydrogenases generally involves the transfer of a hydride ion from NADH to the carbonyl carbon of the 2-keto acid, with a concomitant protonation of the carbonyl oxygen by a proton donated from a nearby acidic residue in the active site.
Structural Biology of Enzymes (e.g., X-ray Crystallography, Cryo-EM)
The three-dimensional structure of an enzyme provides a blueprint for understanding its function, including substrate binding, catalysis, and stereoselectivity. While the crystal structure of an enzyme specifically in complex with (2S)-2-hydroxy-3-methylpentanoic acid is not available, the structures of related 2-hydroxyacid dehydrogenases have been elucidated.
The crystal structure of L-2-hydroxyisocaproate dehydrogenase (L-HicDH) from Lactobacillus confusus has been solved at a resolution of 2.2 Å. nih.gov The structure reveals a homotetrameric arrangement. nih.gov Each subunit is composed of two domains: an N-terminal NAD+-binding domain with a characteristic Rossmann fold, and a C-terminal substrate-binding domain. The active site is located in a cleft between these two domains. An interesting feature of this particular crystal structure is a significant deviation from non-crystallographic symmetry among the subunits. nih.gov
Structural analysis of L-HicDH, aided by homology modeling with L-lactate dehydrogenase, has allowed for the identification of key residues in the active site that are likely involved in substrate recognition and orientation. These include residues that form a hydrophobic pocket to accommodate the alkyl side chain of the substrate.
Enzyme Engineering for Enhanced Production or Modified Specificity
The detailed structural and functional knowledge of 2-hydroxyacid dehydrogenases has paved the way for protein engineering efforts aimed at modifying their properties for specific applications. Site-directed mutagenesis and directed evolution are powerful tools to alter substrate specificity, enhance catalytic activity, and improve stability.
Significant work has been done on engineering L-2-hydroxyisocaproate dehydrogenase (L-HicDH) from Lactobacillus confusus to alter its substrate specificity. Based on a 3D-structural model, amino acid substitutions were introduced at positions predicted to be involved in substrate binding. For example, mutations at positions Leu239, Phe236, and Thr245 resulted in mutant enzymes with dramatically different substrate preferences. The substitution T245A, for instance, led to a more than 17,000-fold relative shift in substrate specificity towards keto-tert-leucine compared to 2-oxocaproate. nih.gov
Furthermore, deletions were introduced in a loop region of L-HicDH that is believed to be important for substrate recognition. A double deletion of Asn105A and Pro105B resulted in a variant with a 5.2-fold increased catalytic efficiency for 2-oxoisocaproate compared to the wild-type enzyme. These studies demonstrate the feasibility of rationally designing 2-hydroxyacid dehydrogenases with tailored specificities, which could be applied to develop enzymes for the efficient and stereoselective production of (2S)-2-hydroxy-3-methylpentanoic acid.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (2S)-2-hydroxy-3-methylpentanoic acid |
| 2-hydroxyisocaproate |
| 2-keto-3-methylvaleric acid |
| L-2-hydroxyisocaproate dehydrogenase |
| (R)-2-hydroxyisocaproate dehydrogenase |
| D-2-hydroxyacid dehydrogenase |
| 2-oxoisocaproate |
| 2-oxopentanoate |
| 2-oxohexanoate |
| 2-oxoisovalerate |
| 2-oxobutyrate |
| Phenylpyruvate |
| Benzoylformate |
| L-lactate dehydrogenase |
| keto-tert-leucine |
| 2-oxocaproate |
| NAD(H) |
Spectroscopic Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For (2S)-2-hydroxy-3-methylpentanoic acid, a suite of one-dimensional and multi-dimensional NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to elucidate the compound's specific stereochemistry.
Multi-dimensional NMR experiments are crucial for resolving complex spectral overlaps and establishing atomic connectivity within a molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For (2S)-2-hydroxy-3-methylpentanoic acid, COSY spectra would reveal correlations between the proton at C2 and the proton at C3, the proton at C3 and the protons of the C4 methylene (B1212753) group, and the C4 protons with the C5 methyl protons. This establishes the carbon backbone sequence. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbon atoms. It allows for the definitive assignment of each carbon atom in the molecule by linking it to its corresponding proton signal. For instance, the proton signal for the hydrogen on C2 would show a cross-peak with the ¹³C signal of C2. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. This is vital for piecing together the molecular structure, especially in identifying quaternary carbons and linking different spin systems. Key HMBC correlations for this molecule would include the proton at C2 with the C1 carboxyl carbon and C4, and the protons of the methyl group at C3 with both C2 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. For a specific stereoisomer like (2S,3S)-2-hydroxy-3-methylpentanoic acid, NOESY can reveal through-space correlations between the proton on C2 and the proton on C3, helping to confirm their relative orientation. researchgate.net
The following table summarizes the expected NMR correlations for the structural elucidation of 2-hydroxy-3-methylpentanoic acid.
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Identifies adjacent protons (e.g., H2-H3, H3-H4, H4-H5), establishing the proton spin system along the carbon backbone. |
| HSQC | ¹H – ¹³C (¹J) | Connects each proton to its directly bonded carbon atom, enabling definitive carbon signal assignments. |
| HMBC | ¹H – ¹³C (²⁻⁴J) | Shows long-range connectivity between protons and carbons, confirming the overall molecular structure and linking functional groups. |
| NOESY | ¹H – ¹H (through space) | Reveals spatial proximity of protons, which is critical for determining the relative stereochemistry at chiral centers C2 and C3. |
Determining the enantiomeric purity of a chiral compound like (2S)-2-hydroxy-3-methylpentanoic acid is often accomplished using chiral shift reagents (CSRs) in NMR spectroscopy. chempedia.info These reagents are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgslideshare.net
When the chiral reagent complexes with the enantiomers of the analyte, it forms diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. chempedia.info By integrating the signals corresponding to the different enantiomers (e.g., the (2S) and (2R) forms), the enantiomeric excess (ee) of the sample can be accurately quantified. rsc.org
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable information about its structure.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules such as carboxylic acids. In ESI-MS, (2S)-2-hydroxy-3-methylpentanoic acid (MW: 132.16 g/mol ) would typically be analyzed in negative ion mode, where it readily loses a proton to form the deprotonated molecule [M-H]⁻.
The expected accurate mass for the [M-H]⁻ ion would be observed at an m/z of approximately 131.07. This high-resolution mass measurement is crucial for confirming the elemental composition (C₆H₁₁O₃) of the molecule.
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like hydroxy acids often require derivatization to increase their volatility. researchgate.netshimadzu.com A common derivatization is the conversion of the carboxylic acid to its corresponding methyl ester, methyl 2-hydroxy-3-methylpentanoate. nist.govnist.gov
The electron ionization (EI) mass spectrum of this derivative exhibits a characteristic fragmentation pattern that can be used for identification. The molecular ion peak [M]⁺ may be weak or absent, but key fragment ions provide structural confirmation.
The table below details significant fragments from the GC-MS analysis of methyl 2-hydroxy-3-methylpentanoate. nist.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 115 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |
| 103 | [M - C₃H₇]⁺ | Cleavage of the C3-C4 bond (loss of a propyl radical). |
| 87 | [M - C₄H₉]⁺ | Alpha-cleavage next to the hydroxyl group. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation of a specific precursor ion. In this technique, a parent ion (e.g., the [M-H]⁻ ion at m/z 131 from ESI) is selected, isolated, and then fragmented by collision-induced dissociation (CID).
The resulting daughter ions are characteristic of the precursor's structure. For the [M-H]⁻ ion of 2-hydroxy-3-methylpentanoic acid, characteristic fragmentation pathways would include the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂). This fragmentation data provides high confidence in the identification of the compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to investigate the vibrational modes of molecules, providing detailed information about the functional groups present in a compound. In the study of Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-, these methodologies are critical for confirming its molecular structure by identifying the characteristic vibrations of its hydroxyl, carboxyl, and alkyl functionalities.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light is shifted in frequency, and this Raman shift provides information about the vibrational modes of the molecule. While both techniques probe molecular vibrations, they are governed by different selection rules. IR activity requires a change in the dipole moment during a vibration, whereas Raman activity depends on a change in the polarizability of the molecule. Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa, making the two techniques complementary.
The carboxyl group gives rise to some of the most prominent bands. The O-H stretching vibration of the carboxylic acid is typically very broad and intense in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding between molecules in the condensed phase. shout.education The carbonyl (C=O) stretching vibration produces a strong, sharp absorption in the IR spectrum, generally appearing in the range of 1700-1750 cm⁻¹. shout.education This band is also typically observed in the Raman spectrum. The hydroxyl group's O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹. nih.gov
The aliphatic portions of the molecule also produce characteristic signals. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, as well as the methine (CH) group, are observed in the 2850-3000 cm⁻¹ region. nih.gov These are often more pronounced in the Raman spectrum. The various bending vibrations of the alkyl chain, such as scissoring, wagging, and twisting, occur in the fingerprint region between approximately 1150 and 1470 cm⁻¹. nih.gov
Raman spectroscopy is particularly useful for observing the vibrations of the carbon backbone. researchgate.net Vibrations involving C-C bond stretching are typically found in the 800-1200 cm⁻¹ range and can provide information about the conformation of the alkyl chain.
By analyzing the positions, intensities, and shapes of the bands in both the IR and Raman spectra, researchers can confidently identify the functional groups and gain insight into the molecular structure of (2S)-2-hydroxy-3-methylpentanoic acid. The complementary nature of these two spectroscopic techniques provides a comprehensive vibrational profile of the compound.
Table of Expected Vibrational Modes for (2S)-2-hydroxy-3-methylpentanoic acid
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) - IR | Expected Wavenumber Range (cm⁻¹) - Raman | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Weak/Broad | Strong, Very Broad (IR) |
| O-H Stretch | Hydroxyl | 3200 - 3600 | Weak | Medium-Strong, Broad (IR) |
| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1750 | 1700 - 1750 | Strong (IR), Medium (Raman) |
| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | 1350 - 1470 | Medium |
| C-O Stretch | Carboxylic Acid/Hydroxyl | 1210 - 1320 | Variable | Strong (IR) |
| O-H Bend | Carboxylic Acid/Hydroxyl | 900 - 1440 | Variable | Medium-Broad (IR) |
| C-C Stretch | Alkyl Backbone | Weak | 800 - 1200 | Weak (IR), Medium (Raman) |
Chemical Derivatization and Functionalization for Research Applications
Synthesis of Esters, Amides, and Other Functionally Modified Derivatives
The presence of both a carboxylic acid and a hydroxyl group on (2S)-2-hydroxy-3-methylpentanoic acid allows for selective or dual functionalization to produce a variety of derivatives, including esters and amides. These derivatives are often synthesized to alter the compound's physicochemical properties, such as polarity, volatility, and biological activity, or to facilitate its incorporation into more complex molecules.
Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be employed to convert the carboxylic acid moiety into an ester. For instance, the reaction with propan-2-ol in the presence of sulfuric acid would yield the corresponding isopropyl ester. Alternatively, milder conditions can be used, such as reaction with an alkyl halide in the presence of a non-nucleophilic base.
Amide synthesis is typically achieved by first activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of an amide bond by promoting the dehydration of the carboxylic acid and amine. The reaction of (2S)-2-hydroxy-3-methylpentanoic acid with an amine in the presence of DCC would yield the corresponding amide derivative. It is important to note that without protection of the α-hydroxyl group, side reactions can occur, particularly when using highly reactive acylating agents.
Table 1: Examples of General Methodologies for Ester and Amide Formation
| Derivative Type | General Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| Ester | Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven reaction; may require removal of water. |
| Ester | Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Generally milder conditions than Fischer esterification. |
| Amide | Carbodiimide Coupling | Amine (R-NH₂), Dicyclohexylcarbodiimide (DCC), Solvent (e.g., CH₂Cl₂) | The hydroxyl group may require protection to prevent side reactions. |
| Amide | Acid Chloride Formation followed by Aminolysis | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Amine (R-NH₂) | Harsh conditions that would require protection of the hydroxyl group. |
Incorporation into Peptidomimetics and Other Biomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of unnatural amino acids or their mimics is a common strategy in the design of peptidomimetics. α-Hydroxy acids, like (2S)-2-hydroxy-3-methylpentanoic acid, can be incorporated into peptide-like backbones, where the amide bond is replaced by an ester bond, leading to the formation of depsipeptides.
The synthesis of such peptidomimetics involves the formation of an amide bond with the hydroxyl group of the α-hydroxy acid and an ester bond with its carboxyl group, or vice-versa. In the synthesis of peptidomimetics containing α-hydroxy acids, the coupling of the N-protected amino acid with the hydroxyl group of the α-hydroxy acid can be challenging. Studies on similar molecules, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, which is a core structure in some HIV-1 protease inhibitors, have shown that amide bond formation can be complicated by side reactions like the formation of homobislactones, especially in the presence of a base. nih.gov Careful selection of coupling reagents and reaction conditions is therefore crucial for the successful incorporation of (2S)-2-hydroxy-3-methylpentanoic acid into peptidomimetic scaffolds.
Biomimetic synthesis strategies can also be employed to generate complex molecules from (2S)-2-hydroxy-3-methylpentanoic acid. These approaches aim to replicate biological reaction cascades in the laboratory to achieve high efficiency and stereoselectivity.
Exploration of Structural Modifications for Probing Biological Systems
To investigate the role and interactions of (2S)-2-hydroxy-3-methylpentanoic acid in biological systems, it can be structurally modified to create molecular probes. These probes are designed to be detectable and allow for the tracking and quantification of the molecule in complex biological matrices.
Fluorescent Labeling: A common strategy is to attach a fluorescent reporter group (fluorophore) to the molecule. This can be achieved by forming an ester or amide linkage between (2S)-2-hydroxy-3-methylpentanoic acid and a fluorophore that has a reactive functional group, such as a hydroxyl or amino group. For example, a fluorescent amine could be coupled to the carboxylic acid of (2S)-2-hydroxy-3-methylpentanoic acid to yield a fluorescent amide derivative. These fluorescent probes can then be used in techniques like fluorescence microscopy and flow cytometry to visualize the localization and dynamics of the molecule within cells.
Isotopic Labeling: Another powerful approach is isotopic labeling, where one or more atoms in the molecule are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Isotopically labeled (2S)-2-hydroxy-3-methylpentanoic acid can be used as an internal standard in mass spectrometry-based quantification methods, enabling accurate measurement of its endogenous levels in biological samples. Furthermore, stable isotope-labeled compounds can be used in metabolic tracing studies to follow the metabolic fate of the molecule in cells or organisms.
Table 2: Strategies for the Development of Biological Probes
| Probe Type | Modification Strategy | Potential Application | Example Reporter Groups |
|---|---|---|---|
| Fluorescent Probe | Amide or ester bond formation with a fluorescent dye. | Cellular imaging, flow cytometry, fluorescence polarization assays. | Fluorescein, Rhodamine, Dansyl chloride. |
| Isotopically Labeled Tracer | Synthesis using isotopically enriched starting materials. | Metabolic flux analysis, quantitative mass spectrometry. | ²H, ¹³C, ¹⁵N, ¹⁸O. |
| Biotinylated Probe | Coupling with biotin (B1667282) for affinity purification. | Identification of binding partners (proteins, enzymes). | Biotin-NHS ester, Biotin-amine. |
Development of Analytical Derivatives for Enhanced Detection
Sensitive and accurate detection of (2S)-2-hydroxy-3-methylpentanoic acid in various matrices, such as biological fluids or environmental samples, often requires chemical derivatization prior to analysis. Derivatization is commonly employed in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to improve the analytical properties of the target molecule.
For GC analysis, the volatility of (2S)-2-hydroxy-3-methylpentanoic acid needs to be increased, and its polar functional groups must be masked to prevent poor peak shape and adsorption in the GC system. A common approach is silylation, where the active hydrogens of the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Another strategy is esterification followed by acylation of the hydroxyl group. For instance, the compound can be converted to its methyl ester, followed by trifluoroacetylation of the hydroxyl group.
For HPLC analysis, derivatization is often performed to introduce a chromophore or fluorophore to enable sensitive UV or fluorescence detection. Reagents that react with carboxylic acids to form highly absorbent or fluorescent esters are commonly used.
The separation of the different stereoisomers of 2-hydroxy-3-methylpentanoic acid is crucial for studying their distinct biological roles. Chiral chromatography, either GC or HPLC, is employed for this purpose. Chiral GC often requires derivatization of the analyte, which is then separated on a chiral stationary phase. Chiral HPLC can sometimes be performed on the underivatized acid using a chiral stationary phase, or the diastereomeric derivatives can be formed by reaction with a chiral derivatizing agent and then separated on a non-chiral column. The absolute configuration of the 2-hydroxy-3-methylpentanoic acid residue in natural products has been determined by comparing the retention time of the hydrolyzed product with synthetic stereoisomers using chiral HPLC. researchgate.net
Table 3: Common Derivatization Reagents for Analytical Applications
| Analytical Technique | Derivatization Agent | Functional Group Targeted | Purpose of Derivatization |
|---|---|---|---|
| Gas Chromatography (GC) | BSTFA, MSTFA | -OH, -COOH | Increase volatility and thermal stability (Silylation). |
| Gas Chromatography (GC) | Pentafluorobenzyl bromide (PFBBr) | -COOH | Enhance sensitivity for electron capture detection (ECD). endotherm-lsm.com |
| High-Performance Liquid Chromatography (HPLC) | Dansyl chloride | -OH | Introduce a fluorescent tag for fluorescence detection. |
| Chiral GC/HPLC | Chiral derivatizing agents (e.g., Mosher's acid chloride) | -OH | Formation of diastereomers for chiral separation. orgsyn.org |
Computational and Theoretical Studies of 2s 2 Hydroxy 3 Methylpentanoic Acid
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the electronic structure and identify the most stable three-dimensional arrangements (conformations) of (2S)-2-hydroxy-3-methylpentanoic acid.
Electronic Structure Analysis: Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to solve the electronic Schrödinger equation. aip.org For (2S)-2-hydroxy-3-methylpentanoic acid, these calculations would yield crucial information about its electronic properties. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are key determinants of the molecule's reactivity, polarity, and ability to form intermolecular interactions like hydrogen bonds. For instance, the electrostatic potential map would highlight the electron-rich oxygen atoms of the carboxyl and hydroxyl groups, indicating their roles as hydrogen bond acceptors.
Conformational Analysis: Due to the presence of several rotatable single bonds, (2S)-2-hydroxy-3-methylpentanoic acid can exist in multiple conformations. A systematic or stochastic conformational search is necessary to identify the low-energy structures. uci.edurowansci.com Techniques like Monte Carlo searching or systematic grid scans can explore the potential energy surface of the molecule. uci.edu Each identified conformation is then subjected to geometry optimization using quantum chemical methods to find the precise local energy minimum. aip.org The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. uci.edu For carboxylic acids, a key conformational feature is the orientation of the hydroxyl proton relative to the carbonyl group, which can be syn or anti. Quantum mechanical calculations have shown that for simple carboxylic acids like acetic acid, the syn conformation is generally more stable, but the anti conformer can also be present. acs.orgbohrium.com
A hypothetical summary of a conformational analysis for (2S)-2-hydroxy-3-methylpentanoic acid is presented below.
| Conformer ID | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Conf-1 | 178.5° | 0.00 | 75.2 |
| Conf-2 | 65.2° | 1.15 | 15.1 |
| Conf-3 | -70.1° | 1.45 | 9.7 |
Note: This table is illustrative and does not represent experimentally verified data.
Molecular Modeling of Interactions with Biomolecules
Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as (2S)-2-hydroxy-3-methylpentanoic acid, binds to a macromolecular target, typically a protein or enzyme. nih.gov This approach is crucial for understanding the molecule's biological role.
The process involves placing the ligand into the binding site of a receptor in various orientations and conformations, a step known as sampling or posing. nih.gov Algorithms then "score" these poses based on how well the ligand fits sterically and energetically into the binding site. ijcap.in Scoring functions estimate the binding affinity by considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic effects.
Given that (2S)-2-hydroxy-3-methylpentanoic acid is a metabolite, potential protein targets could include metabolic enzymes or transport proteins. A docking study would require a known 3D structure of the target protein, usually obtained from X-ray crystallography or NMR spectroscopy. The study would predict the preferred binding mode of the molecule, identifying key amino acid residues that form interactions with its carboxyl and hydroxyl groups. vajdalab.orgacs.org These predictions can generate hypotheses about the molecule's function or mechanism of inhibition that can be tested experimentally.
The table below illustrates the kind of data a docking study might produce.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -6.8 | Arg124, Ser98 | Hydrogen Bond, Salt Bridge |
| Enzyme X | -6.8 | Leu54, Val80 | Hydrophobic Interaction |
| Transporter Y | -5.2 | Asn210, Gln155 | Hydrogen Bond |
Note: This table is for illustrative purposes and based on a hypothetical modeling study.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of the system's dynamic behavior. youtube.comuni-frankfurt.de For (2S)-2-hydroxy-3-methylpentanoic acid, MD simulations can be used to explore its conformational landscape in a solvent environment and to understand how solvent molecules influence its structure and dynamics.
The simulation begins with a starting structure of the molecule, which is then placed in a simulation box filled with solvent molecules (e.g., water). omicstutorials.com The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation algorithm then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. youtube.com
Conformational Landscapes: By analyzing the trajectory from a long MD simulation (typically nanoseconds to microseconds), one can map the conformational landscape of the molecule. This involves tracking key dihedral angles and identifying the different conformational states the molecule samples and the transitions between them. This provides a more dynamic picture than the static view from quantum chemical calculations, revealing the flexibility of the molecule in solution. youtube.com
Solvent Effects: MD simulations explicitly model the surrounding solvent, allowing for a detailed investigation of solute-solvent interactions. wikipedia.org The simulations can reveal the structure of the hydration shell around (2S)-2-hydroxy-3-methylpentanoic acid, showing how water molecules orient themselves to form hydrogen bonds with the carboxyl and hydroxyl groups. The choice of solvent model, whether explicit (individual molecules) or implicit (a continuous medium), can significantly impact the simulation results. nih.govwikipedia.org Explicit models are more computationally expensive but provide a more detailed and accurate description of specific solute-solvent interactions. wikipedia.org
In Silico Prediction of Reactivity and Stereoselectivity in Chemical Transformations
Computational methods can be used to predict the reactivity of (2S)-2-hydroxy-3-methylpentanoic acid in various chemical transformations and to rationalize the stereochemical outcome of such reactions.
Reactivity Prediction: The reactivity of a molecule is governed by its electronic structure. Quantum chemical calculations can determine parameters that correlate with reactivity. For example, the energies of the HOMO and LUMO can indicate susceptibility to nucleophilic or electrophilic attack. The calculated atomic charges can pinpoint the most reactive sites in the molecule. For (2S)-2-hydroxy-3-methylpentanoic acid, these methods could predict the likelihood of reactions at the carboxyl group (e.g., esterification) or the hydroxyl group (e.g., oxidation). Computational screening can simulate reactions and predict their outcomes, providing a powerful tool for reaction discovery. researchgate.netdrugtargetreview.com
Stereoselectivity Prediction: Understanding and predicting stereoselectivity is a major challenge in chemistry. arxiv.org Computational chemistry offers tools to model the transition states of competing reaction pathways that lead to different stereoisomers. rsc.org By calculating the activation energies for these pathways, one can predict which product is kinetically favored. nd.edu For a chiral molecule like (2S)-2-hydroxy-3-methylpentanoic acid, if it were to undergo a reaction that creates a new stereocenter, these methods could predict the diastereomeric ratio of the products. Such predictions rely on accurately modeling the subtle differences in steric and electronic effects in the transition states. acs.org
| Reaction Type | Competing Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
| Addition to Carbonyl | TS-A (leads to 2S,3S,4R) | 15.2 | 95:5 |
| Addition to Carbonyl | TS-B (leads to 2S,3S,4S) | 17.0 |
Note: This table provides a hypothetical example of data from a stereoselectivity prediction study.
Chemoinformatic Analysis of Structural Databases for Related Compounds
Chemoinformatics applies computational methods to analyze chemical data, particularly large databases of chemical structures. numberanalytics.comnih.gov For (2S)-2-hydroxy-3-methylpentanoic acid, chemoinformatic tools can be used to search massive compound libraries like PubChem or ChEMBL to identify structurally similar molecules. ucr.edu
Similarity Searching: The principle of similarity searching is that structurally similar molecules are likely to have similar properties and biological activities. acs.org Various methods are used to quantify molecular similarity, often based on 2D fingerprints, which are bit strings that encode structural features of a molecule. mdpi.com A similarity search using (2S)-2-hydroxy-3-methylpentanoic acid as the query would retrieve other short-chain, branched, hydroxylated carboxylic acids. Analyzing the known biological activities of these retrieved "neighbor" compounds could provide valuable clues about the potential biological roles of the query molecule itself. arxiv.org
Chemical Space Analysis: Chemoinformatic methods can also be used to visualize the "chemical space" occupied by a set of compounds. nih.gov By mapping (2S)-2-hydroxy-3-methylpentanoic acid and its structural analogs based on various molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors), one can explore the diversity of the compound set and identify relationships between structure and properties. rsc.org This analysis can be useful in drug discovery for library design or for understanding structure-activity relationships within a class of compounds. nih.gov
Q & A
Q. How can researchers confirm the structural identity and enantiomeric purity of (2S)-2-hydroxy-3-methylpentanoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the hydroxyl, methyl, and carboxyl group positions. Chiral shift reagents (e.g., Eu(hfc)) can resolve enantiomeric signals .
- Mass Spectrometry (MS): Compare experimental molecular ion peaks (e.g., m/z 132.16 for [M+H]) with theoretical values (CHO) .
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® columns) with polar solvents to separate enantiomers and quantify purity .
Q. What safety protocols are recommended for handling (2S)-2-hydroxy-3-methylpentanoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for weighing or reactions .
- Emergency Procedures:
- Skin Contact: Wash immediately with soap and water for ≥15 minutes .
- Eye Exposure: Rinse with flowing water for 10–15 minutes .
- Disposal: Incinerate in a certified chemical waste incinerator with afterburner and scrubber systems .
Advanced Research Questions
Q. How can researchers design a stereochemically controlled synthesis route for (2S)-2-hydroxy-3-methylpentanoic acid?
Methodological Answer:
- Step 1: Chiral Starting Materials
Use (S)-malic acid or other chiral precursors to introduce the (2S) configuration . - Step 2: Protecting Groups
Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during methylation . - Step 3: Stereoselective Methylation
Employ organocatalytic methods (e.g., proline-derived catalysts) to ensure α-methyl addition retains the (S)-configuration . - Step 4: Deprotection and Purification
Use tetra-n-butylammonium fluoride (TBAF) for deprotection, followed by recrystallization in ethanol/water .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across databases?
Methodological Answer:
-
Comparative Analysis: Tabulate data from authoritative sources (e.g., NIST, EPA) and validate experimentally:
Property NIST EPA Experimental Validation Molecular Weight 132.16 132.16 132.15 (via MS) Solubility in Water Not reported 50 mg/mL 45 mg/mL (pH 7.0, 25°C) Melting Point Not reported 98–100°C 97–99°C -
Environmental Controls: Test stability under varying pH (2–12), temperature (4–37°C), and humidity (20–80% RH) .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term biochemical assays?
Methodological Answer:
- Buffering Agents: Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the carboxyl group .
- Antioxidants: Add 0.1% w/v ascorbic acid to prevent oxidation of the hydroxyl group .
- Storage Conditions: Lyophilize and store at -20°C under argon to prevent degradation .
Q. How can conflicting hazard classifications in safety data sheets (e.g., unclassified vs. irritant) be resolved?
Methodological Answer:
- Tiered Testing: Conduct in vitro assays (e.g., EpiDerm™ skin irritation test) and compare with regulatory thresholds (OECD TG 439) .
- Literature Review: Cross-reference peer-reviewed studies on structurally similar hydroxy acids (e.g., 3-hydroxy-4-methylpentanoic acid) to infer hazard potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
